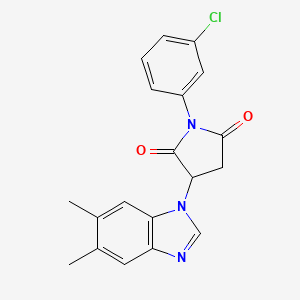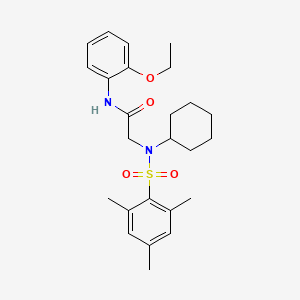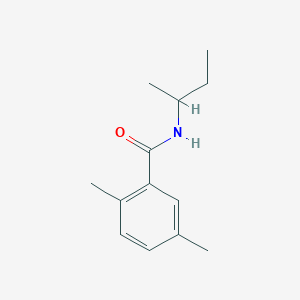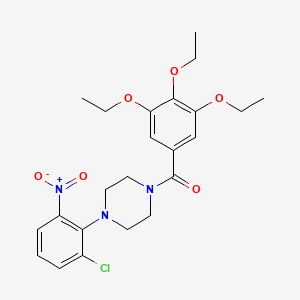![molecular formula C17H24N2O4S B4110850 N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)
N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide
説明
N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide, commonly known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It was first synthesized by AstraZeneca in 2009 and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
AZD8055 inhibits the activity of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide kinase, which is a key regulator of cell growth, proliferation, and survival. N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide kinase is activated by various growth factors and nutrients, and it plays a critical role in the regulation of protein synthesis and cell metabolism. AZD8055 binds to the ATP-binding site of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide kinase and prevents its activation, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
AZD8055 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide substrates, including S6K1 and 4E-BP1, leading to the suppression of protein synthesis and cell growth. It also induces autophagy, a cellular process that degrades damaged or dysfunctional proteins and organelles, leading to cell death. In addition, AZD8055 has been shown to improve glucose homeostasis by increasing insulin sensitivity and promoting glucose uptake in skeletal muscle and adipose tissue.
実験室実験の利点と制限
AZD8055 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide kinase, which makes it a useful tool for studying the role of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide signaling in various cellular processes. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it a promising candidate for therapeutic development. However, AZD8055 has some limitations for laboratory experiments, including its high cost and limited availability.
将来の方向性
There are several future directions for research on AZD8055. One area of focus is the development of more potent and selective N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide inhibitors with improved pharmacokinetic properties and lower toxicity. Another area of focus is the identification of biomarkers that can predict the response to N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide inhibitors in different diseases. Additionally, there is growing interest in the combination of N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide inhibitors with other targeted therapies for the treatment of cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of AZD8055 and other N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide inhibitors in different disease settings.
科学的研究の応用
AZD8055 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide signaling pathway, which is involved in cell growth, proliferation, and survival. AZD8055 has also been studied for its potential use in the treatment of diabetes and neurodegenerative disorders, as it has been shown to improve glucose homeostasis and protect against neuronal damage.
特性
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(16-6-5-13-23-16)18-14-7-9-15(10-8-14)24(21,22)19-11-3-1-2-4-12-19/h7-10,16H,1-6,11-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEWUMIXHFINNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)





![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)


![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110860.png)